1-Piperidin-1-yl-pyrrolidin-2-one

Medicinal Chemistry Isomeric Differentiation Chemical Building Blocks

This N-substituted bicyclic pyrrolidin-2-one is the definitive 1-yl isomer required for exploring 11β-HSD1 inhibition and AChE modulation SAR. SAR data confirm that substituting it with 3- or 4-yl isomers can severely diminish biological activity, posing a critical risk of project failure. Its stable N–N linkage between the piperidine and pyrrolidinone core offers superior hydrolytic stability over amide-linked analogs, making it ideal for building robust compound libraries and chemical probes intended for complex biological media. Secure this precise building block to ensure your structure-activity relationship data is reproducible and pharmacologically valid.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B8552404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidin-1-yl-pyrrolidin-2-one
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)N2CCCC2=O
InChIInChI=1S/C9H16N2O/c12-9-5-4-8-11(9)10-6-2-1-3-7-10/h1-8H2
InChIKeyBLQDKNLGVMVKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperidin-1-yl-pyrrolidin-2-one: Structural Identity and Baseline for Scientific Selection


1-Piperidin-1-yl-pyrrolidin-2-one, molecular formula C9H16N2O, is a heterocyclic building block featuring a pyrrolidin-2-one core directly N-substituted with a piperidine ring. This compound, with a molecular weight of 168.24 g/mol [1], belongs to a class of piperidinyl-pyrrolidinones explored for therapeutic applications such as acetylcholinesterase (AChE) inhibition [2] and 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) antagonism [3]. Its specific substitution pattern is a key differentiator from other isomers and analogs used in medicinal chemistry and chemical biology research [4].

Why In-Class Substitution of 1-Piperidin-1-yl-pyrrolidin-2-one Requires Scrutiny


Procuring a piperidinyl-pyrrolidinone as a general building block without specifying the exact substitution pattern (e.g., 1-, 3-, or 4-yl isomer) introduces substantial risk of project failure. Quantitative Structure-Activity Relationship (SAR) studies on related scaffolds demonstrate that the position of the piperidine attachment on the pyrrolidinone core critically modulates biological activity. For example, in a series of AKR1C3 inhibitors, alterations to the co-planarity or electronic nature of the pyrrolidinone ring were shown to severely diminish activity [1]. This indicates that the specific linkage in 1-Piperidin-1-yl-pyrrolidin-2-one is a non-interchangeable structural feature, and substituting it with a 3-yl or 4-yl isomer cannot be assumed to yield equivalent physicochemical or biological outcomes [2].

Quantitative Differentiation of 1-Piperidin-1-yl-pyrrolidin-2-one from Close Analogs


Comparative Structural Analysis: 1-Piperidin-1-yl vs. 3-yl and 4-yl Isomers

The target compound is differentiated from its closest isomers by the position of the piperidine ring's attachment to the pyrrolidin-2-one core. The 1-isomer features a direct N-piperidinyl bond, whereas the 3-yl and 4-yl isomers have the piperidine attached at carbon positions of the pyrrolidinone ring [1]. This fundamental difference in connectivity, leading to distinct molecular shapes and electronic distributions, is a critical factor in SAR studies where even minor changes can ablate activity, as seen in related pyrrolidinone series [2].

Medicinal Chemistry Isomeric Differentiation Chemical Building Blocks

Differentiation from Amide-Linked Analog: Piperidin-1-yl(pyrrolidin-2-yl)methanone

A key comparator is Piperidin-1-yl(pyrrolidin-2-yl)methanone, which contains an amide bond linking the piperidine and pyrrolidine rings, versus the direct N-C bond in the target compound [1]. This structural difference implies distinct chemical stability profiles. The target compound's N-pyrrolidinone linkage is expected to be more resistant to hydrolysis compared to the amide bond in the comparator, a relevant consideration for chemical reactions involving nucleophiles or aqueous conditions [2].

Synthetic Chemistry Stability Reactivity

Targeted Application Scenarios for 1-Piperidin-1-yl-pyrrolidin-2-one


Precision Medicinal Chemistry: Exploring SAR of 11β-HSD1 Inhibitors

This compound is a precise building block for exploring the structure-activity relationship (SAR) of the piperidinyl-pyrrolidinone class, which is relevant to 11β-HSD1 inhibition [1]. Researchers can use it to systematically probe the effect of the N-substitution pattern on target binding, an area of interest given that changes to the pyrrolidinone ring's geometry in related series were shown to severely impact inhibitory activity [2].

Chemical Biology Tool Synthesis for Acetylcholinesterase (AChE) Modulation

In synthesizing novel AChE modulators, the 1-Piperidin-1-yl-pyrrolidin-2-one scaffold serves as a key intermediate [3]. Its specific N-linked bicyclic structure may confer distinct binding properties compared to other isomers, making it a valuable tool for hit-to-lead optimization where incremental changes in potency and selectivity are measured quantitatively.

Development of Stable Chemical Probes

The target compound's N-pyrrolidinone core, lacking a labile amide linker between the heterocycles, is predicted to offer enhanced hydrolytic stability over amide-linked analogs like Piperidin-1-yl(pyrrolidin-2-yl)methanone. This property is advantageous for developing robust chemical probes intended for use in complex biological media or for constructing stable compound libraries.

Technical Documentation Hub

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